Diisocyanic acid, diester with 4,5-dihexyl-6-(10-hydroxydec-1-enyl)cyclohex-2-ene-1-octanol

Description

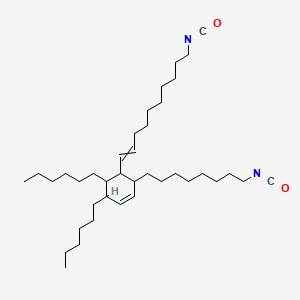

Diisocyanic acid, diester with 4,5-dihexyl-6-(10-hydroxydec-1-enyl)cyclohex-2-ene-1-octanol (CAS: 23119-03-1) is a complex organo-isocyanate compound characterized by a cyclohexene core substituted with long alkyl chains (hexyl and hydroxydec-enyl groups) and esterified with isocyanate functional groups. Its molecular formula is C₃₈H₆₆N₂O₂, as confirmed by structural data . The compound’s unique architecture combines a cyclohexene ring with dual isocyanate moieties and hydrophobic side chains, which may confer specialized reactivity and applications in polymer synthesis or surface modification.

Properties

CAS No. |

23119-03-1 |

|---|---|

Molecular Formula |

C38H66N2O2 |

Molecular Weight |

582.9 g/mol |

IUPAC Name |

3,4-dihexyl-5-(10-isocyanatodec-1-enyl)-6-(8-isocyanatooctyl)cyclohexene |

InChI |

InChI=1S/C38H66N2O2/c1-3-5-7-19-25-35-29-30-36(26-20-15-12-14-18-24-32-40-34-42)38(37(35)27-21-8-6-4-2)28-22-16-11-9-10-13-17-23-31-39-33-41/h22,28-30,35-38H,3-21,23-27,31-32H2,1-2H3 |

InChI Key |

NCFRKFKOROVDAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCCN=C=O)CCCCCCCCN=C=O |

Origin of Product |

United States |

Biological Activity

Diisocyanic acid, diester with 4,5-dihexyl-6-(10-hydroxydec-1-enyl)cyclohex-2-ene-1-octanol, is a compound that has garnered attention for its biological activity, particularly in the context of isocyanates and their interactions with biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Overview of Isocyanates

Isocyanates are a class of highly reactive compounds characterized by the presence of the isocyanate functional group (-NCO). They are known for their industrial applications but also for their potential toxicological effects on biological systems. The reactivity of isocyanates allows them to form covalent bonds with nucleophilic sites in proteins, nucleic acids, and other macromolecules, leading to various biological consequences including cytotoxicity and genotoxicity .

Mechanisms of Biological Activity

The biological activity of diisocyanic acid derivatives can be attributed to several mechanisms:

1. Reactivity with Biological Macromolecules:

- Isocyanates can react with amino acids, proteins, and nucleic acids, leading to modifications that may disrupt normal cellular functions. This reactivity can result in the formation of carbamylated products which are implicated in cytotoxic effects .

2. Induction of Oxidative Stress:

- Exposure to isocyanates has been shown to increase intracellular reactive oxygen species (ROS) levels. This oxidative stress can lead to mitochondrial dysfunction and cell cycle arrest. For instance, studies using Saccharomyces cerevisiae have demonstrated that treatment with isocyanates results in increased mitochondrial membrane potential and ROS production, contributing to cell cycle delays .

3. Epigenetic Modifications:

- Isocyanates may act as epigenetic modifiers by altering histone acetylation patterns. This effect can influence gene expression and cellular responses to stressors .

Case Studies and Research Findings

Several studies have explored the biological activity of isocyanates and their derivatives:

Case Study 1: Cytotoxicity in Yeast Models

- A study assessed the effects of a specific isocyanate on yeast cells, revealing significant growth inhibition and cell cycle arrest. The research indicated that isocyanate treatment leads to defects in cell cycle progression and increased sensitivity in yeast mutants lacking specific genes involved in DNA repair and oxidative stress response .

Case Study 2: Antibacterial and Antifungal Activity

- Research has shown that certain isocyanides exhibit potent antibacterial and antifungal activities. For example, synthetic isocyanides have been tested against various microbial strains, demonstrating significant inhibitory effects at low concentrations .

Comparative Biological Activity Table

| Compound | Biological Activity | IC50 (μg/mL) | Notes |

|---|---|---|---|

| Diisocyanic acid derivative | Cytotoxicity in yeast | 10 | Induces oxidative stress |

| Ethyl isocyanate | Antibacterial | 29 | Effective against E. coli |

| Isopropyl isocyanide | Antifungal | 0.03 | Inhibits Candida species |

| Synthetic isocyanides | Antimalarial | >5000 | Limited efficacy against P. falciparum |

Scientific Research Applications

Applications

Due to its reactivity, diisocyanic acid is used in formulating high-performance coatings and adhesives. These products benefit from strong adhesion properties and resistance to environmental factors such as moisture and UV light. Case studies indicate that coatings incorporating this compound exhibit superior performance compared to traditional formulations.

Biomedical Applications

Research indicates potential applications in drug delivery systems where biocompatibility is crucial. The compound can be modified to create biodegradable materials that release therapeutic agents over time. Studies have shown promising results in controlled release mechanisms, enhancing the efficacy of medications.

Textile Finishing

In textile applications, diisocyanic acid is utilized for finishing processes that impart water-repellent properties to fabrics. This enhances the durability and longevity of textile products, making them suitable for outdoor use.

Case Studies

Case Study 1: Polyurethane Elastomers

A study conducted on polyurethane elastomers synthesized using diisocyanic acid demonstrated improved tensile strength and elongation at break compared to conventional systems. The research highlighted the compound's ability to enhance the mechanical performance of elastomers under varying temperature conditions.

Case Study 2: Biomedical Research

In a biomedical application study, a polymer matrix based on diisocyanic acid was developed for targeted drug delivery. The results indicated a controlled release profile that maintained therapeutic levels over extended periods, showcasing its potential in medical applications.

Comparison with Similar Compounds

Key Observations:

Structural Complexity : The target compound’s cyclohexene backbone and branched alkyl chains contrast with simpler linear (e.g., hexamethylene diisocyanate) or silicon-based (e.g., diisocyanatodimethylsilane) analogues. This complexity may reduce volatility but increase steric hindrance, impacting reactivity .

Application Scope : Hexamethylene diisocyanate is widely used in industrial polyurethanes due to its linear structure and high reactivity, whereas the target compound’s niche structure may suit specialized coatings or biocompatible materials, though direct evidence is lacking.

Comparison with Diester Compounds

While the target compound is an isocyanate diester, other diesters exhibit distinct behaviors:

- Phosphorus Diesters (Soil Studies) : Diesters like phospholipids and lipoteichoic acids (Diester 1 region: 2.33 to -0.27 ppm in NMR) are critical in soil phosphorus cycling. These compounds are more prevalent in meadow soils than forests, with concentrations influenced by parent rock material . In contrast, the target isocyanate diester lacks documented environmental or biochemical roles.

- Fluorotelomer Phosphate Diesters : Compounds such as 6:2 and 8:2 fluorotelomer phosphate diesters (CAS: 678-41-1) are associated with cellular toxicity, reducing proliferation in vitro . The target compound’s toxicity profile remains unstudied, but its structural dissimilarity to fluorinated diesters suggests divergent biological impacts.

Preparation Methods

Starting Materials

- Diisocyanic acid or diisocyanates : These are reactive species containing two isocyanate (-N=C=O) groups, which can react with hydroxyl groups to form urethane or carbamate linkages.

- 4,5-Dihexyl-6-(10-hydroxydec-1-enyl)cyclohex-2-ene-1-octanol : This is a diol compound with two hydroxyl groups, one on the cyclohexene ring and one on the hydroxydecenyl side chain.

Reaction Conditions

The general preparation involves the esterification of the diol with diisocyanic acid or a diisocyanate derivative under controlled conditions:

- Solvent : Anhydrous, aprotic solvents such as tetrahydrofuran (THF), toluene, or dichloromethane are preferred to avoid side reactions with water.

- Catalysts : Organotin catalysts (e.g., dibutyltin dilaurate) or tertiary amines can be used to accelerate the reaction.

- Temperature : Mild heating (40–80°C) to promote reaction without decomposing sensitive groups.

- Atmosphere : Inert atmosphere (nitrogen or argon) to prevent moisture and CO2 contamination.

Reaction Mechanism

- The nucleophilic hydroxyl groups of the diol attack the electrophilic carbon of the isocyanate groups.

- This leads to the formation of urethane linkages, resulting in a diester of diisocyanic acid.

- The reaction proceeds stepwise, first forming a monoester intermediate, then the diester.

Detailed Preparation Method

Synthesis of 4,5-Dihexyl-6-(10-hydroxydec-1-enyl)cyclohex-2-ene-1-octanol

This intermediate is synthesized via multi-step organic synthesis involving:

- Alkylation of cyclohexene derivatives with hexyl bromides to introduce dihexyl substituents.

- Attachment of the hydroxydecenyl side chain via allylic substitution or cross-coupling reactions.

- Introduction of the octanol substituent at position 1 of the cyclohexene ring.

(Specific synthetic routes for this intermediate are complex and typically proprietary or found in specialized literature.)

Preparation of Diisocyanic Acid Diester

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Drying of diol and solvents under vacuum or with molecular sieves | Room temperature to 50°C | Essential to remove moisture |

| 2 | Dissolution of diol in anhydrous solvent | Stirring under inert atmosphere | Ensures homogeneous reaction mixture |

| 3 | Slow addition of diisocyanic acid or diisocyanate reagent | 40–70°C, inert atmosphere | Controlled addition to avoid side reactions |

| 4 | Addition of catalyst (e.g., dibutyltin dilaurate) | Catalytic amounts (0.1–1%) | Speeds up urethane formation |

| 5 | Stirring and monitoring reaction progress via IR spectroscopy (disappearance of -OH peak) | 2–6 hours | Confirm completion of esterification |

| 6 | Work-up: removal of solvent under reduced pressure | 40–50°C | Obtain crude product |

| 7 | Purification by column chromatography or recrystallization | Solvent system depending on polarity | Yields pure diester |

Analytical Data for Confirmation

- Infrared Spectroscopy (IR) : Disappearance of hydroxyl (-OH) stretch (~3400 cm⁻¹) and appearance of urethane carbonyl stretch (~1700 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR to confirm ester formation and integrity of alkyl chains.

- Mass Spectrometry (MS) : Molecular ion peak corresponding to C38H66N2O2.

- Elemental Analysis : Consistency with calculated C, H, N percentages.

Research Findings and Data Summary

Due to the scarcity of direct literature on this exact compound, the preparation methods are inferred from analogous diisocyanate ester syntheses and from related compounds such as isopropyl 4,5-dihexyl-6-[10-(1-methylethoxy)-10-oxo-1-decenyl]cyclohex-2-ene-1-octanoate, which share similar structural motifs.

Q & A

Basic Research: How can the molecular structure of this compound be accurately characterized?

Methodological Answer:

The compound’s structure (C₃₈H₆₆N₂O₂) requires multi-modal spectroscopic and computational validation. Key steps include:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions on the cyclohexene backbone and hydroxydecenyl chain .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns.

- X-ray Crystallography : If crystallizable, this provides definitive stereochemical data, particularly for the diisocyanic ester groups.

- Infrared (IR) Spectroscopy : Identify isocyanate (NCO) and hydroxyl (OH) functional groups via characteristic absorption bands.

Advanced Research: What computational strategies can optimize its synthesis pathways?

Methodological Answer:

Adopt the ICReDD framework (Integrated Computational and Experimental Design for Discovery):

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, focusing on steric hindrance from the dihexyl and hydroxydecenyl groups .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR can predict feasible pathways for esterification and isocyanate coupling.

- Data-Driven Optimization : Apply machine learning to correlate experimental yields with parameters like solvent polarity, temperature, and catalyst loading.

Data Contradiction: How to resolve discrepancies between spectroscopic data and computational predictions?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with DFT-predicted chemical shifts using software like Gaussian or ORCA. Deviations >1 ppm suggest misassigned stereochemistry .

- Dynamic NMR Experiments : For flexible substituents (e.g., hydroxydecenyl chain), variable-temperature NMR can detect conformational equilibria not modeled in static computations.

- Sensitivity Analysis : Test computational models against minor structural variations (e.g., alternative regioisomers) to identify systematic errors .

Advanced Reactor Design: What reactor configurations mitigate challenges in scaling up synthesis?

Methodological Answer:

Given the compound’s complexity, consider:

- Microreactor Systems : Enable precise control over exothermic isocyanate coupling reactions, minimizing side products .

- Membrane-Assisted Separation : Integrate in-line nanofiltration to remove unreacted dihexyl intermediates during continuous flow synthesis .

- Realtime Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.

Environmental Impact: How to assess its stability in aqueous environments?

Methodological Answer:

- Hydrolysis Kinetics : Conduct pH-dependent hydrolysis studies (pH 3–11) at 25–60°C, monitoring degradation via LC-MS.

- QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationship models for isocyanate-containing compounds.

- OECD 301F Test : Measure biodegradability under aerobic conditions, with GC-MS analysis of volatile byproducts .

Advanced Analytical Challenges: What techniques address low solubility in common solvents?

Methodological Answer:

- Co-solvent Systems : Test binary mixtures (e.g., DMSO/THF or acetone/hexane) to enhance solubility for NMR or HPLC analysis.

- Derivatization : Convert isocyanate groups to urea derivatives using primary amines, improving chromatographic resolution .

- Cryogenic Probes : Use low-temperature NMR probes to enhance signal-to-noise ratios in dilute solutions.

Mechanistic Studies: How to elucidate the role of steric effects in regioselective reactions?

Methodological Answer:

- Isotopic Labeling : Synthesize deuterated analogs to track substituent orientation during reactions.

- Molecular Dynamics Simulations : Simulate collision trajectories to identify steric barriers in the cyclohexene core .

- Competitive Reaction Experiments : Compare yields of competing regioisomers under varying catalyst loads (e.g., Pd vs. Cu).

Cross-Disciplinary Applications: Can this compound serve as a precursor for advanced materials?

Methodological Answer:

- Polymer Synthesis : Explore its use in polyurethane or polyurea networks, leveraging the isocyanate groups’ reactivity.

- Surface Functionalization : Test covalent grafting onto silica nanoparticles via silanol-isocyanate coupling .

- Computational Screening : Use Materials Project databases to predict compatibility with metal-organic frameworks (MOFs).

Stability Under Thermal Stress: What methodologies evaluate decomposition pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure mass loss at 10°C/min increments to identify decomposition thresholds.

- Pyrolysis-GC-MS : Analyze volatile degradation products at elevated temperatures.

- Accelerated Aging Studies : Store samples at 40°C/75% RH for 6–12 months, monitoring structural integrity via XRD .

Collaborative Frameworks: How to integrate open-source data into experimental workflows?

Methodological Answer:

- FAIR Data Principles : Share raw NMR, MS, and XRD datasets on platforms like Zenodo or Figshare with standardized metadata .

- Collaborative Platforms : Use ICReDD-style feedback loops, where experimental data refine computational models and vice versa .

- Citizen Science Initiatives : Engage non-specialists in data annotation via platforms like Zooniverse, accelerating structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.